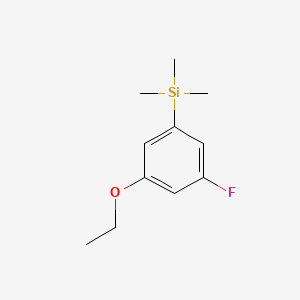![molecular formula C15H13IN2 B13683933 1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis- CAS No. 159152-12-2](/img/structure/B13683933.png)
1H-Pyrrole, 2,2'-[(4-iodophenyl)methylene]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- is a chemical compound with the molecular formula C15H11IN2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an iodophenyl group attached to the methylene bridge, which connects two pyrrole rings. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- typically involves the reaction of pyrrole with an appropriate iodophenyl precursor under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrrole, followed by the addition of the iodophenyl precursor to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodophenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction and substitution reactions produce phenyl derivatives and substituted pyrroles, respectively .
Scientific Research Applications
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
The molecular targets and pathways involved in the compound’s effects depend on its specific structure and functional groups. The presence of the iodophenyl group and the pyrrole rings allows for interactions with a wide range of biological molecules, contributing to its diverse biological activities .
Comparison with Similar Compounds
1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- can be compared with other similar compounds, such as:
1H-Pyrrole, 2,4-diphenyl-: This compound has two phenyl groups attached to the pyrrole ring, making it structurally similar but lacking the iodine atom.
2,2’-[(4-Bromophenyl)methylene]bis(1H-pyrrole): This compound has a bromophenyl group instead of an iodophenyl group.
1H-Pyrrole, 2-methyl-: This compound has a methyl group attached to the pyrrole ring, making it simpler in structure.
The uniqueness of 1H-Pyrrole, 2,2’-[(4-iodophenyl)methylene]bis- lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the iodophenyl group allows for unique interactions and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
159152-12-2 |
|---|---|
Molecular Formula |
C15H13IN2 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
2-[(4-iodophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C15H13IN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H |
InChI Key |
WWNLUAFZWVIHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=C(C=C2)I)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


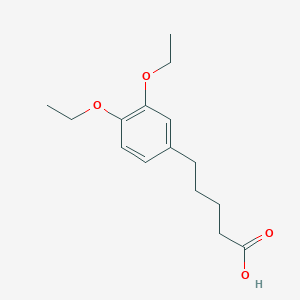
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
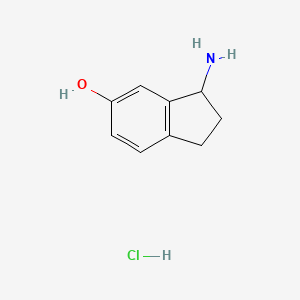
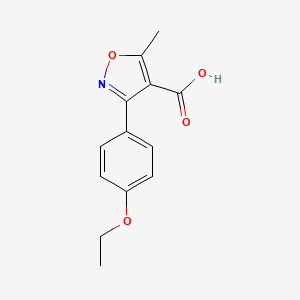
![5-[3-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13683880.png)
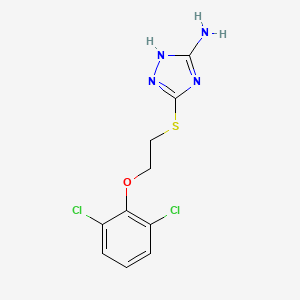

![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)


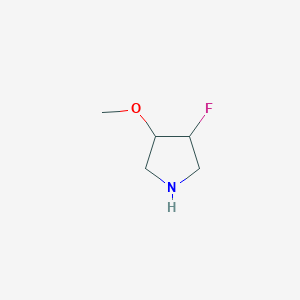
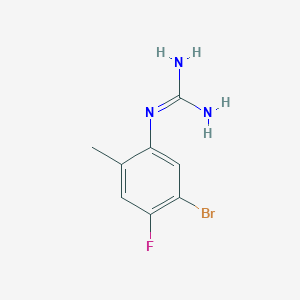
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
